Methyl 4-bromo-2-ethylbenzoate

Description

BenchChem offers high-quality Methyl 4-bromo-2-ethylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-2-ethylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

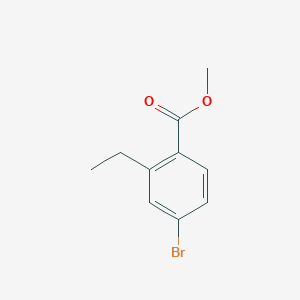

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVNCXKOXIRVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-bromo-2-ethylbenzoate

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-bromo-2-ethylbenzoate, a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Substituted Benzoates

Substituted benzoic acid esters, such as Methyl 4-bromo-2-ethylbenzoate, are pivotal building blocks in medicinal chemistry. The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The ethyl group at the ortho position can influence the molecule's conformation and metabolic stability, while the methyl ester offers a site for further chemical modification or can act as a key interacting group within a biological target. Understanding the efficient synthesis and rigorous characterization of this compound is therefore essential for its effective application in research and development.

Strategic Approach to Synthesis: Fischer-Speier Esterification

The most direct and atom-economical approach for the synthesis of Methyl 4-bromo-2-ethylbenzoate is the Fischer-Speier esterification of 4-bromo-2-ethylbenzoic acid.[1] This classic acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[2]

The Rationale Behind Fischer-Speier Esterification

The Fischer esterification is an equilibrium-driven process. To favor the formation of the ester product, the equilibrium must be shifted to the right. This is typically achieved in two ways:

-

Use of Excess Alcohol: By employing methanol as both the reactant and the solvent, its high concentration drives the reaction forward according to Le Châtelier's principle.[3]

-

Removal of Water: While not always necessary when using a large excess of alcohol, in some setups, the removal of the water byproduct can further enhance the yield.

Concentrated sulfuric acid is the catalyst of choice for this transformation due to its strong protonating ability and its role as a dehydrating agent. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[4]

Precursor Availability

The starting material, 4-bromo-2-ethylbenzoic acid, is commercially available from various chemical suppliers, simplifying the initial steps of the synthetic workflow.[5][6][7][8][9]

Experimental Protocol: Synthesis of Methyl 4-bromo-2-ethylbenzoate

This protocol is a robust and validated method for the laboratory-scale synthesis of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-bromo-2-ethylbenzoic acid | ≥98% | e.g., Sigma-Aldrich, Fluorochem | |

| Methanol | Anhydrous | ACS Reagent Grade | |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | ACS Reagent Grade | Corrosive |

| Ethyl Acetate | ACS Reagent Grade | ||

| Saturated Sodium Bicarbonate (NaHCO₃) solution | |||

| Brine (Saturated NaCl solution) | |||

| Anhydrous Magnesium Sulfate (MgSO₄) | |||

| Silica Gel | 60 Å, 230-400 mesh | For column chromatography | |

| Hexane | ACS Reagent Grade | For column chromatography |

Equipment

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-ethylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution. Caution: This addition is exothermic.[10][11]

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol). Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of methanol used).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. Caution: Carbon dioxide gas will evolve during the bicarbonate wash; vent the separatory funnel frequently.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 4-bromo-2-ethylbenzoate as a liquid.[12]

Characterization of Methyl 4-bromo-2-ethylbenzoate

Rigorous characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on analogous compounds, the expected chemical shifts (in ppm, relative to TMS in CDCl₃) are:

-

Aromatic Protons (3H): Three distinct signals in the aromatic region (~7.0-8.0 ppm). The proton ortho to the ester will be the most downfield, followed by the proton ortho to the bromine, and finally the proton between the ethyl and bromo substituents.

-

Methyl Ester Protons (3H): A singlet at approximately 3.9 ppm.

-

Ethyl Group Protons (5H): A quartet at around 2.7 ppm (CH₂) and a triplet at around 1.2 ppm (CH₃).

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. Expected chemical shifts (in ppm, relative to TMS in CDCl₃) are:

-

Carbonyl Carbon: ~166-168 ppm.

-

Aromatic Carbons: Six signals in the range of ~120-140 ppm. The carbon attached to the bromine will be significantly shifted.

-

Methyl Ester Carbon: ~52 ppm.

-

Ethyl Group Carbons: ~25 ppm (CH₂) and ~15 ppm (CH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For Methyl 4-bromo-2-ethylbenzoate, the key characteristic absorption bands are:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~1720-1730 | Strong |

| C-O (Ester) | ~1250-1300 and ~1100-1150 | Strong |

| C-H (sp³) | ~2850-3000 | Medium |

| C-H (aromatic) | ~3000-3100 | Weak |

| C=C (aromatic) | ~1450-1600 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A key feature for bromine-containing compounds is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Expected Molecular Ion Peaks: m/z = 242 and 244.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

4-bromo-2-ethylbenzoic acid: Causes skin and serious eye irritation. May cause damage to organs through prolonged or repeated exposure.[13]

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve, central nervous system).[14][15][16][17]

-

Sulfuric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation. Reacts violently with water.[10][11][18][19]

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Logical Workflow and Reaction Mechanism Diagrams

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of Methyl 4-bromo-2-ethylbenzoate.

Fischer Esterification Mechanism

Sources

- 1. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. studylib.net [studylib.net]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. 4-Bromo-2-ethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 6. 4-Bromo-2-ethylbenzoic acid | 644984-78-1 [sigmaaldrich.com]

- 7. 644984-78-1 Cas No. | 4‐Bromo‐2‐ethylbenzoic acid | Apollo [store.apolloscientific.co.uk]

- 8. aboundchem.com [aboundchem.com]

- 9. labsolu.ca [labsolu.ca]

- 10. fishersci.com [fishersci.com]

- 11. teck.com [teck.com]

- 12. prepchem.com [prepchem.com]

- 13. 4-Bromo-2-ethylbenzoic acid | C9H9BrO2 | CID 10657005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. sds.chemtel.net [sds.chemtel.net]

- 17. mgc-a.com [mgc-a.com]

- 18. health.state.mn.us [health.state.mn.us]

- 19. carlroth.com:443 [carlroth.com:443]

physicochemical properties of Methyl 4-bromo-2-ethylbenzoate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-bromo-2-ethylbenzoate

Introduction

Methyl 4-bromo-2-ethylbenzoate (CAS No. 194487-79-1) is a halogenated aromatic ester of significant interest to the chemical, pharmaceutical, and materials science research communities.[1] Its molecular architecture, featuring a bromine atom and an ethyl group on the benzoate ring, makes it a versatile intermediate for organic synthesis. The bromine atom serves as an excellent leaving group for nucleophilic substitution and a handle for cross-coupling reactions, while the ester functionality can be readily modified, offering multiple pathways for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the known and predicted , detailed protocols for its characterization, and insights into its chemical reactivity and safe handling.

Section 1: Core Physicochemical Properties

Direct experimental data for Methyl 4-bromo-2-ethylbenzoate is limited in the public domain. However, based on its chemical structure and data from chemical suppliers, we can compile its fundamental properties. Further characterization is essential for any research application.

| Property | Value | Source |

| CAS Number | 194487-79-1 | [2] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |

| Molecular Weight | 243.1 g/mol | [2] |

| Physical Form | Liquid | |

| Purity | ~96% | |

| Predicted Boiling Point | 306.5 ± 30.0 °C | [2] |

| Predicted Density | 1.378 ± 0.06 g/cm³ | [2] |

| Storage | Store at room temperature, sealed in a dry environment. | [3] |

Structural Representation

Caption: 2D structure of Methyl 4-bromo-2-ethylbenzoate.

Section 2: Comparative Analysis with Structural Isomers

In the absence of comprehensive experimental data for the target compound, a comparative analysis of its structural isomers can provide valuable insights into its expected physicochemical properties. The position of the ethyl group and the nature of the ester (methyl vs. ethyl) significantly influence these properties.

| Compound | MW ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) | Key Spectral Data Highlights |

| Methyl 4-bromo-2-ethylbenzoate | 243.10 | Liquid | 306.5 (Predicted) | N/A | Data not available |

| Ethyl 4-bromo-2-methylbenzoate | 243.10 | Not specified | Not available | Not available | CAS: 220389-34-4.[4] |

| Ethyl 4-bromo-3-methylbenzoate | 243.10 | Liquid | 275 (lit.) | Not available | A methylbenzoate derivative used as a pharmaceutical intermediate.[5] |

| Methyl 4-bromo-2-methylbenzoate | 229.07 | Liquid | Not available | Not available | ¹H NMR (CDCl₃): δ 7.85 (d, 1H), 7.42-7.47 (m, 2H), 3.95 (s, 3H), 2.64 (s, 3H). IR (neat): 1726 cm⁻¹ (C=O).[1] |

This comparative analysis suggests that Methyl 4-bromo-2-ethylbenzoate, being a liquid at room temperature, will have a boiling point likely in the range of its isomers, though the predicted value seems high. Its spectral characteristics can be predicted by considering the electronic and steric effects of the ethyl group at the ortho position and the bromo group at the para position.

Section 3: Predicted Spectroscopic Profile

Based on the analysis of related structures, the following spectroscopic characteristics are anticipated for Methyl 4-bromo-2-ethylbenzoate.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methyl ester protons.

-

Aromatic Protons (3H): Due to the substitution pattern, three signals are expected in the aromatic region (typically δ 7.0-8.0 ppm). The proton ortho to the ester group will likely be the most downfield.

-

Ethyl Group (5H): A quartet for the methylene protons (-CH₂-) adjacent to the aromatic ring (likely around δ 2.7-3.0 ppm) and a triplet for the terminal methyl protons (-CH₃) (around δ 1.2-1.4 ppm).

-

Methyl Ester (3H): A singlet for the methoxy protons (-OCH₃) around δ 3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the range of δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated, with their chemical shifts influenced by the bromo, ethyl, and ester substituents.

-

Alkyl Carbons: Signals for the ethyl group carbons (-CH₂- and -CH₃) and the methyl ester carbon (-OCH₃) will be present in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the ester carbonyl (C=O) stretching vibration, expected around 1720-1730 cm⁻¹. Other characteristic bands will include C-H stretching vibrations for the aromatic and alkyl groups, and C-O stretching for the ester linkage.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the ethyl group (-CH₂CH₃).

Section 4: Experimental Protocols for Characterization

The following section details the standard operating procedures for determining the key .

Workflow for Physicochemical Characterization

Caption: Experimental workflow for physicochemical characterization.

Determination of Boiling Point (Capillary Method)

Rationale: This micro-method is suitable for determining the boiling point of small quantities of a liquid. The principle relies on the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Procedure:

-

Seal one end of a capillary tube using a flame.

-

Place a small amount (1-2 mL) of Methyl 4-bromo-2-ethylbenzoate into a small test tube.

-

Invert the sealed capillary tube and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Immerse the assembly in a heating bath (e.g., silicone oil).

-

Heat the bath slowly and observe the capillary tube.

-

A stream of bubbles will emerge from the open end of the capillary when the liquid boils.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Rationale: The density of a liquid can be accurately determined by measuring the mass of a known volume.

Procedure:

-

Carefully weigh a clean, dry pycnometer (a small glass flask of known volume).

-

Fill the pycnometer with Methyl 4-bromo-2-ethylbenzoate, ensuring no air bubbles are present.

-

Insert the stopper and allow any excess liquid to overflow.

-

Wipe the outside of the pycnometer dry and weigh it again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility

Rationale: Assessing the solubility in a range of solvents is crucial for applications in synthesis and formulation.

Procedure:

-

To a series of vials, add a small, known amount of Methyl 4-bromo-2-ethylbenzoate (e.g., 10 mg).

-

Add a small volume (e.g., 0.1 mL) of a solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) to each vial.

-

Agitate the vials (e.g., using a vortex mixer) and observe if the solid dissolves completely.

-

If the compound dissolves, it is soluble at that concentration. If not, continue adding the solvent in small increments until dissolution occurs or a large volume has been added, indicating poor solubility.

-

Record the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Spectroscopic Sample Preparation

-

NMR Spectroscopy: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

IR Spectroscopy: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Mass Spectrometry: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent such as methanol or acetonitrile.

Section 5: Synthesis and Reactivity

Synthetic Pathway

Methyl 4-bromo-2-ethylbenzoate is typically synthesized via Fischer esterification of 4-bromo-2-ethylbenzoic acid with methanol in the presence of an acid catalyst.

Caption: Proposed synthesis of Methyl 4-bromo-2-ethylbenzoate.

Chemical Reactivity

The reactivity of Methyl 4-bromo-2-ethylbenzoate is governed by its functional groups:

-

Ester Group: The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be reduced to an alcohol or react with Grignard reagents.

-

Bromo Group: The bromine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution, although this typically requires strong nucleophiles and/or harsh reaction conditions. More commonly, it is used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Section 6: Safety and Handling

As a halogenated organic compound, Methyl 4-bromo-2-ethylbenzoate should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3] In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.[3]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

References

-

PrepChem. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

-

The Royal Society of Chemistry. Supporting Information for "A practical and efficient method for the synthesis of aryl esters from aryl halides using a palladium-based catalyst". [Link]

-

The Royal Society of Chemistry. Supporting Information for "Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides". [Link]

-

HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

PubChem. Ethyl 4-bromo-3-methylbenzoate. [Link]

-

PubChem. Methyl 4-bromo-3-methoxybenzoate. [Link]

-

PubChem. Methyl 4-bromo-2-methylbenzoate. [Link]

-

PubChem. Ethyl 4-bromobenzoate. [Link]

-

PubChem. Methyl 4-bromobenzoate. [Link]

-

SpectraBase. Methyl 4-bromobenzoate - Optional[1H NMR] - Chemical Shifts. [Link]

-

NIST WebBook. Benzoic acid, 4-bromo-, ethyl ester. [Link]

-

Chegg. Solved Please analyze all spectra for 4-bromobenzoic acid. [Link]

-

NIST WebBook. Methyl-2-bromobenzoate. [Link]

-

SpectraBase. Methyl 4-bromobenzoate - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. Methyl 4-bromo-2-methoxybenzoate - Optional[ATR-IR] - Spectrum. [Link]

Sources

Methyl 4-bromo-2-ethylbenzoate safety and handling guidelines

An In-depth Technical Guide to the Safe Handling of Methyl 4-bromo-2-ethylbenzoate

Foreword: A Proactive Approach to Laboratory Safety

In the landscape of drug discovery and chemical synthesis, novel compounds are the bedrock of innovation. Methyl 4-bromo-2-ethylbenzoate, a substituted aromatic ester, represents a class of reagents with significant potential as a building block in organic synthesis. However, with novelty comes the responsibility of rigorous safety evaluation. This guide is crafted for researchers, chemists, and drug development professionals who will handle this compound.

Section 1: Chemical Identity and Hazard Profile

Before handling any chemical, a thorough understanding of its identity and potential hazards is paramount.

Chemical Identification

| Parameter | Value | Source |

| IUPAC Name | Methyl 4-bromo-2-ethylbenzoate | - |

| CAS Number | 194487-79-1 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.1 g/mol | [2] |

| Physical Form | Liquid | [1] |

| Storage | Sealed in dry, room temperature conditions | [1][3] |

Inferred Hazard Profile

Lacking a specific GHS classification for Methyl 4-bromo-2-ethylbenzoate, we must extrapolate from closely related analogues. This approach ensures a conservative and protective safety posture. The primary hazards are anticipated to be irritation to the skin and eyes, and potential toxicity if ingested.

| Analogue Compound | CAS Number | GHS Classification & Hazard Statements |

| Methyl 4-bromo-2-methylbenzoate | 99548-55-7 | Warning: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4] |

| Ethyl 4-bromo-3-(ethoxymethyl)benzoate | 948349-66-4 | Warning: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5] |

| Methyl 4-bromo-2-methoxybenzoate | 139102-34-4 | Danger: H301 (Toxic if swallowed) |

| Methyl 4-(bromomethyl)benzoate | 2417-72-3 | Danger: Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation[6] |

Scientist's Summary: Based on these analogues, it is prudent to treat Methyl 4-bromo-2-ethylbenzoate as a compound that is harmful if swallowed , a moderate skin and serious eye irritant , and a potential respiratory tract irritant . The presence of the halogenated aromatic ring is a structural alert for these properties.

Section 2: The Hierarchy of Controls: A Framework for Safety

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures to mitigate risk.

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls

The primary engineering control for handling this and similar chemicals is a properly functioning chemical fume hood .[7][8]

-

Causality: Halogenated aromatic compounds, even with low volatility, can pose an inhalation risk.[7][9] A fume hood ensures that any vapors, aerosols, or dusts are effectively captured and exhausted, preventing them from entering the laboratory atmosphere and the user's breathing zone. All weighing, transfers, and reactions should be performed within the hood.

Administrative Controls

These are the protocols and procedures that standardize safe work.

-

Restricted Access: Clearly designate areas where Methyl 4-bromo-2-ethylbenzoate is being used and restrict access to authorized personnel.

-

Labeling: Ensure all containers, including reaction vessels, are clearly labeled with the full chemical name and appropriate hazard warnings based on the inferred profile.[7]

-

Waste Management: Halogenated organic waste must be segregated from non-halogenated waste streams.[7][8][9] This is critical because mixed waste streams can complicate disposal and may be incompatible.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used diligently.

| PPE Type | Specification | Rationale and Best Practices |

| Eye Protection | Chemical splash goggles or safety glasses with side shields. A full-face shield is required when there is a significant splash risk. | Must conform to ANSI Z87.1 or EN166 standards.[6][10][11] Protects against splashes that can cause serious eye irritation or damage. |

| Hand Protection | Nitrile gloves. | Nitrile provides good resistance to incidental contact with a range of organic solvents and aromatic compounds.[7][12] Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult a glove compatibility chart. Wash hands thoroughly after removing gloves.[12] |

| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from splashes. Should be kept buttoned.[8] |

| Footwear | Closed-toe shoes. | Protects feet from spills.[8] |

Section 3: Standard Operating Procedures (SOPs)

Handling and Use Protocol

This step-by-step protocol is designed to minimize exposure during routine laboratory operations.

Caption: Decision tree for responding to a chemical spill.

-

Secure the Area: Immediately alert others in the vicinity.

-

Protect Yourself: Wear appropriate PPE, including respiratory protection if vapors are a concern.

-

Containment: For small spills, cover with an inert, non-combustible absorbent material like vermiculite, sand, or earth.

-

Collection: Sweep up the absorbed material and place it into a suitable, sealed container for disposal. [10]5. Disposal: Label the container as "Halogenated Organic Waste" and dispose of it according to your institution's hazardous waste guidelines. [7][8]

Section 5: Disposal and Decontamination

Proper disposal is a legal and ethical requirement to protect the environment.

-

Waste Stream: All waste containing Methyl 4-bromo-2-ethylbenzoate, including contaminated absorbents and disposable labware, must be collected in a designated "Halogenated Organic Waste" container. [7][8]* Container Labeling: The waste container must be kept closed, properly labeled, and stored in a secondary containment bin in a well-ventilated area.

-

Prohibition: NEVER dispose of halogenated organic compounds down the drain. [8]

References

-

Capot Chemical. Methyl 4-bromo-2-methoxybenzoate Product Page. [Link]

- Braun Research Group.

-

PubChem, National Center for Biotechnology Information. Methyl 4-bromo-2-methylbenzoate. [Link]

-

PubChem, National Center for Biotechnology Information. Methyl 4-(2-bromoacetyl)benzoate. [Link]

-

HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

-

MIT Department of Chemistry. Chemical Hygiene Plan and Safety Manual 2019. [Link]

-

Chemistry LibreTexts. Safety. [Link]

-

Capot Chemical. MSDS of Methyl 2-bromo-4-fluorobenzoate. [Link]

-

National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]

Sources

- 1. Methyl 4-bromo-2-ethylbenzoate | 194487-79-1 [sigmaaldrich.com]

- 2. Methyl 4-bromo-2-ethylbenzoate CAS#: 194487-79-1 [m.chemicalbook.com]

- 3. 139102-34-4|Methyl 4-bromo-2-methoxybenzoate|BLD Pharm [bldpharm.com]

- 4. Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 | CID 22031226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 4-bromo-2-ethylbenzoate: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for Methyl 4-bromo-2-ethylbenzoate, a key intermediate in pharmaceutical and materials science research. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. The guide emphasizes the causal relationships between molecular structure and spectral features, ensuring a thorough understanding of the data interpretation process.

Molecular Structure and Expected Spectroscopic Features

Methyl 4-bromo-2-ethylbenzoate possesses a distinct molecular architecture that dictates its interaction with various spectroscopic techniques. The molecule comprises a benzene ring substituted with a bromine atom, an ethyl group, and a methyl ester group. This arrangement leads to a predictable yet nuanced set of signals in its NMR, IR, and MS spectra.

Caption: Molecular Structure of Methyl 4-bromo-2-ethylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 4-bromo-2-ethylbenzoate, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| Aromatic-H (position 3) | ~ 7.5 | d | 1H |

| Aromatic-H (position 5) | ~ 7.4 | dd | 1H |

| Aromatic-H (position 6) | ~ 7.7 | d | 1H |

| -OCH₃ | ~ 3.9 | s | 3H |

| -CH₂CH₃ | ~ 2.7 | q | 2H |

| -CH₂CH₃ | ~ 1.2 | t | 3H |

d = doublet, dd = doublet of doublets, s = singlet, q = quartet, t = triplet

Rationale for Assignments:

-

The aromatic protons are in the downfield region (7-8 ppm) due to the deshielding effect of the benzene ring current. The specific substitution pattern will lead to distinct splitting patterns (doublets and a doublet of doublets).

-

The methyl ester protons (-OCH₃) will appear as a singlet, as they have no adjacent protons to couple with.

-

The ethyl group will exhibit a characteristic quartet for the methylene protons (-CH₂-) adjacent to the methyl group, and a triplet for the terminal methyl protons (-CH₃).

Comparative Data: For the related compound, Methyl 4-bromo-2-methyl benzoate, the reported ¹H NMR spectrum in CDCl₃ shows a doublet at δ 7.85 (1H), a multiplet at δ 7.42-7.47 (2H), a singlet at δ 3.95 (3H), and a singlet at δ 2.64 (3H)[1]. This supports the expected chemical shift ranges for the aromatic and methyl ester protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl C=O | ~ 166 |

| Aromatic C-Br | ~ 125 |

| Aromatic C-COOCH₃ | ~ 130 |

| Aromatic C-CH₂CH₃ | ~ 140 |

| Other Aromatic C-H | ~ 128-132 |

| -OCH₃ | ~ 52 |

| -CH₂CH₃ | ~ 25 |

| -CH₂CH₃ | ~ 15 |

Rationale for Assignments:

-

The carbonyl carbon of the ester group is highly deshielded and will appear significantly downfield.

-

The aromatic carbons will resonate in the 120-145 ppm range. The carbons directly attached to the electron-withdrawing bromine and ester groups, and the electron-donating ethyl group will have distinct chemical shifts.

-

The aliphatic carbons of the methyl ester and ethyl group will appear in the upfield region of the spectrum. For instance, in ethyl benzoate, the methylene carbon of the ethyl group appears at 61.1 ppm and the methyl carbon at 17.3 ppm[2][3].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 4-bromo-2-ethylbenzoate is expected to show characteristic absorption bands for the ester and aromatic functionalities.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| C=O (ester) | 1715 - 1730 | Stretch |

| C-O (ester) | 1250 - 1300 and 1100 - 1130 | Stretch |

| C-H (aromatic) | 3000 - 3100 | Stretch |

| C=C (aromatic) | 1450 - 1600 | Stretch |

| C-H (aliphatic) | 2850 - 3000 | Stretch |

| C-Br | 500 - 600 | Stretch |

Interpretation of Key Bands:

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected around 1720 cm⁻¹. The conjugation of the ester with the aromatic ring typically lowers the stretching frequency compared to a saturated ester[4][5][6][7]. For example, the C=O stretch in methyl 4-bromo-2-methylbenzoate is reported at 1726 cm⁻¹[1].

-

C-O Stretches: Two distinct C-O stretching bands are characteristic of esters, often referred to as the "Rule of Three" along with the C=O stretch[8]. These are expected in the fingerprint region.

-

Aromatic C-H and C=C Stretches: The presence of the benzene ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Caption: Experimental Workflow for IR Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Methyl 4-bromo-2-ethylbenzoate (C₁₀H₁₁BrO₂), which is approximately 242 and 244 g/mol . The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, will result in a characteristic M⁺ and M+2 isotopic pattern of roughly equal intensity[9].

-

Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃).

-

[M - OCH₃]⁺: Loss of the methoxy radical (•OCH₃, 31 Da) would result in a fragment ion at m/z 211/213.

-

[M - COOCH₃]⁺: Loss of the carbomethoxy radical (•COOCH₃, 59 Da) would lead to a fragment ion at m/z 183/185. This bromobenzyl-type cation is expected to be a prominent peak.

-

Loss of Ethyl Group: Alpha-cleavage of the ethyl group is also possible.

-

Comparative Data: The mass spectrum of the related Methyl 4-bromo-2-methyl benzoate shows fragment ions at m/z 197 and 199, corresponding to the loss of the methoxy group from the molecular ion[1]. This is consistent with the expected fragmentation behavior.

Caption: Predicted Mass Spectrometry Fragmentation Pathways

Experimental Protocols

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-bromo-2-ethylbenzoate in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Standard pulse sequences should be employed.

IR Sample Preparation and Acquisition

-

Sample Preparation: As Methyl 4-bromo-2-ethylbenzoate is a liquid at room temperature, a neat spectrum can be obtained by placing a thin film of the sample between two salt (NaCl or KBr) plates.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the standard range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first.

MS Sample Preparation and Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy (e.g., 70 eV) to induce fragmentation.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Conclusion

The combined application of NMR, IR, and MS provides a robust analytical framework for the comprehensive characterization of Methyl 4-bromo-2-ethylbenzoate. The predicted spectral data, supported by the analysis of structurally similar compounds, offers a reliable reference for researchers working with this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for accurate structural elucidation and purity assessment.

References

-

Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

Unknown Source. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

Filo. (2025, April 12). The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

PubChem. (n.d.). Methyl 4-bromo-2-methylbenzoate. [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. [askfilo.com]

- 3. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. savemyexams.com [savemyexams.com]

An In-depth Technical Guide to Methyl 4-bromo-2-ethylbenzoate for Advanced Research Applications

Introduction

Methyl 4-bromo-2-ethylbenzoate is a substituted aromatic carboxylate ester that has emerged as a significant building block in the landscape of modern organic synthesis. Its unique structural arrangement, featuring a bromine atom and an ethyl group on the benzene ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical overview of Methyl 4-bromo-2-ethylbenzoate, tailored for researchers, scientists, and professionals in the field of drug development and materials science. We will delve into its chemical and physical properties, synthesis methodologies, key reactions, and safety protocols, offering field-proven insights to facilitate its effective utilization in the laboratory.

Physicochemical and Structural Properties

Methyl 4-bromo-2-ethylbenzoate is a liquid at room temperature, a physical state that offers practical advantages in handling and reaction setup.[1] The core of its chemical utility lies in its bifunctional nature: the reactive bromo-substituent and the modifiable methyl ester group.

| Property | Value | Source |

| CAS Number | 194487-79-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |

| Molecular Weight | 243.1 g/mol | [2] |

| Physical Form | Liquid | [1] |

| Boiling Point | 306.5±30.0 °C (Predicted) | [2] |

| Density | 1.378±0.06 g/cm³ (Predicted) | [2] |

| Storage | Sealed in dry, room temperature | [1][3] |

Strategic Synthesis of Methyl 4-bromo-2-ethylbenzoate

The most common and direct route to Methyl 4-bromo-2-ethylbenzoate is through the esterification of 4-bromo-2-ethylbenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and scalability.

Workflow for the Synthesis of Methyl 4-bromo-2-ethylbenzoate

Caption: Fischer esterification of 4-bromo-2-ethylbenzoic acid.

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-ethylbenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Further purification can be achieved through column chromatography.

Key Reactions and Synthetic Utility

The bromine atom on the aromatic ring of Methyl 4-bromo-2-ethylbenzoate is a versatile handle for a variety of cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is amenable to several palladium-catalyzed reactions, including Suzuki, Heck, and Sonogashira couplings.[5] These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Palladium-catalyzed cross-coupling of Methyl 4-bromo-2-ethylbenzoate.

Hydrolysis of the Ester

The methyl ester group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[4] This transformation is often a necessary step to enable further modifications, such as amide bond formation.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons, a singlet for the methyl ester protons, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.

-

¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the carbons of the methyl ester and ethyl groups.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ester group would be prominent, typically in the range of 1720-1740 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

Safety and Handling

Methyl 4-bromo-2-ethylbenzoate is classified with the signal word "Warning".[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Precautionary Statements (GHS): [3]

-

P264: Wash hands thoroughly after handling.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P337+P313: IF eye irritation persists: Get medical advice/attention.

For more detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[9][10][11]

Conclusion

Methyl 4-bromo-2-ethylbenzoate is a synthetically valuable research chemical with broad applicability in the development of novel pharmaceuticals and functional materials. Its utility is derived from the strategic placement of the bromo and ethyl substituents on the benzoate core, which allows for a diverse range of chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity to empower researchers to harness its full potential in their scientific endeavors.

References

-

PubChem. Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 | CID 22031226. [Link]

- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

Sources

- 1. Methyl 4-bromo-2-ethylbenzoate | 194487-79-1 [sigmaaldrich.com]

- 2. Methyl 4-bromo-2-ethylbenzoate CAS#: 194487-79-1 [m.chemicalbook.com]

- 3. Methyl 4-bromo-2-ethylbenzoate | 194487-79-1 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 8. Methyl 4-bromobenzoate(619-42-1) 1H NMR spectrum [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Researcher's Guide to the Synthesis of 4-Bromo-2-ethylbenzoic Acid Esters

Introduction

4-Bromo-2-ethylbenzoic acid and its corresponding esters are valuable intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. The strategic placement of the bromo, ethyl, and carboxylic ester groups on the benzene ring provides three distinct points for further chemical modification. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the ester allows for modifications via hydrolysis, amidation, or reduction, and the ethyl group can influence solubility and steric properties.

This technical guide provides a comprehensive review of the primary synthetic routes to 4-bromo-2-ethylbenzoic acid esters. It delves into the mechanistic underpinnings of these transformations, offers detailed experimental protocols, and presents a comparative analysis to aid researchers in selecting the optimal methodology for their specific application. We will explore the synthesis of the parent carboxylic acid as a key precursor and then examine the most effective methods for its esterification.

Part 1: Synthesis of the Precursor: 4-Bromo-2-ethylbenzoic Acid

The availability of the parent carboxylic acid is the most direct and common starting point for the synthesis of its esters. While specific literature on the synthesis of 4-bromo-2-ethylbenzoic acid is not abundant, its preparation can be logically extrapolated from established organometallic methodologies. The Grignard reaction provides a robust and well-documented pathway.

Synthesis via Grignard Reagent Carboxylation

The Grignard reaction is a powerful tool for carbon-carbon bond formation.[1] It involves the reaction of an organohalide with magnesium metal to form a highly nucleophilic organomagnesium compound (the Grignard reagent), which can then react with an electrophile like carbon dioxide.[2]

The logical precursor for this synthesis is 1,4-dibromo-2-ethylbenzene. The differentiation in reactivity between the two bromine atoms is key. The bromine at position 1 is more sterically hindered by the adjacent ethyl group, making the bromine at position 4 more susceptible to oxidative addition with magnesium.

Reaction Pathway:

-

Grignard Formation: 1,4-dibromo-2-ethylbenzene reacts with magnesium turnings in an anhydrous ether solvent (like diethyl ether or THF) to form 4-bromo-2-ethylphenylmagnesium bromide. Strict anhydrous conditions are critical, as any trace of water will protonate and destroy the highly basic Grignard reagent.[3][4]

-

Carboxylation: The Grignard reagent is then added to an excess of solid carbon dioxide (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.[2]

-

Acidic Work-up: The reaction is quenched with a dilute strong acid (e.g., HCl or H₂SO₄), which protonates the carboxylate salt to yield the final 4-bromo-2-ethylbenzoic acid product and dissolves any unreacted magnesium.[3][4]

This method is highly effective for synthesizing substituted benzoic acids and represents the most plausible route to the target precursor based on fundamental organic chemistry principles.

Part 2: Esterification Methodologies

Once the 4-bromo-2-ethylbenzoic acid is obtained, the most common route to its esters is through direct esterification. Several methods exist, each with distinct advantages and mechanistic considerations.

Method 1: Fischer-Speier Esterification (Acid-Catalyzed)

This is the most traditional and cost-effective method for producing esters. It involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][6]

Causality Behind Experimental Choices:

-

Acid Catalyst: The reaction requires a strong acid to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[6][7]

-

Excess Alcohol: Fischer esterification is a reversible equilibrium reaction.[5] To drive the equilibrium towards the product side (Le Chatelier's Principle), a large excess of the alcohol is typically used, which also often serves as the solvent.[7][8] Alternatively, the water generated during the reaction can be removed azeotropically using a Dean-Stark apparatus.

-

Steric Hindrance: The presence of the ortho-ethyl group on the benzoic acid introduces steric hindrance, which can slow down the rate of reaction.[7][9] To overcome this, longer reaction times or higher reflux temperatures may be necessary compared to unhindered benzoic acids.[7]

Generalized Reaction Mechanism:

Detailed Experimental Protocol (Fischer Esterification)

-

Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-ethylbenzoic acid (e.g., 5.0 g, 1 equivalent).

-

Reagent Addition: Add the desired alcohol in large excess (e.g., 50 mL of methanol or ethanol). The alcohol will serve as both the reactant and the solvent.

-

Catalyst: While stirring, carefully add the acid catalyst, such as concentrated sulfuric acid (0.5 mL), dropwise.[10]

-

Reaction: Heat the mixture to reflux (the boiling point of the alcohol) and maintain for 4-10 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.[7]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess alcohol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. This step neutralizes the acid catalyst and removes any unreacted carboxylic acid.

-

Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

-

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester. The product can be further purified by column chromatography or distillation if necessary.

Method 2: N-Bromosuccinimide (NBS) Catalyzed Esterification

For researchers seeking milder, metal-free conditions, N-bromosuccinimide (NBS) has emerged as an efficient catalyst for the direct esterification of aryl carboxylic acids.[11][12][13] This method is tolerant of air and moisture and often allows for a simpler work-up.

Mechanistic Insight: While the exact mechanism is a subject of ongoing study, it is proposed that NBS activates the carboxylic acid, possibly through the formation of an acyl hypobromite or a related species, which is then highly susceptible to nucleophilic attack by the alcohol. The reaction is driven by the formation of succinimide as a byproduct.

Key Advantages and Conditions:

-

Mild Conditions: The reaction typically proceeds at a moderate temperature (e.g., 70 °C).[12]

-

Metal-Free: This avoids potential metal contamination in the final product, which is a significant advantage in pharmaceutical synthesis.[13]

-

High Yields: The method has been shown to produce esters in high yields, often exceeding 80-90%.[11]

Experimental Protocol (NBS-Catalyzed)

-

Setup: In a sealed reaction vial, combine 4-bromo-2-ethylbenzoic acid (1 mmol), the desired alcohol (e.g., 2 mL of methanol), and a catalytic amount of NBS (0.07 mmol, 7 mol%).[11]

-

Reaction: Stir the mixture at 70 °C for the required time (typically 1-20 hours, monitored by TLC).

-

Work-up: After cooling, evaporate the excess alcohol. Dissolve the residue in ethyl acetate.

-

Purification: Wash the organic solution sequentially with 10% aqueous Na₂S₂O₃ (to quench any remaining NBS), saturated aqueous NaHCO₃, and finally, distilled water. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the ester.[11]

Part 3: Data Summary and Comparison

The choice of synthetic method often depends on factors like desired yield, reaction scale, catalyst cost, and sensitivity of the substrate. The following table provides a comparative summary of the discussed esterification methods.

| Feature | Fischer-Speier Esterification | NBS-Catalyzed Esterification |

| Catalyst | Strong Brønsted Acid (H₂SO₄, p-TsOH) | N-Bromosuccinimide (NBS) |

| Conditions | Reflux temperature (often high) | Mild (e.g., 70 °C) |

| Solvent | Excess alcohol | Excess alcohol or neat |

| Key Advantages | Low catalyst cost, scalable | Metal-free, mild conditions, high yields |

| Key Disadvantages | Reversible, requires harsh acid, potential for side reactions, can be slow for sterically hindered substrates | Higher catalyst cost than H₂SO₄ |

| Typical Yields | 60-95% (highly dependent on conditions) | 80-100%[13] |

Conclusion

The synthesis of 4-bromo-2-ethylbenzoic acid esters is most effectively approached via a two-step sequence: formation of the parent carboxylic acid followed by direct esterification. While the Grignard carboxylation of 1,4-dibromo-2-ethylbenzene stands as the most robust method for obtaining the necessary acid precursor, researchers have multiple excellent options for the subsequent esterification.

The classic Fischer-Speier method remains a viable and economical choice, particularly for large-scale synthesis, though it may require optimization (longer reaction times, efficient water removal) to overcome the steric hindrance of the ortho-ethyl group. For syntheses where milder conditions and the avoidance of strong mineral acids are paramount, the NBS-catalyzed method offers a superior alternative, providing high yields under metal-free conditions. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research project, including scale, purity requirements, and available resources.

References

- ASTRAZENECA AB; ASTRAZENECA UK LIMITED. (2008).

- University of Toronto. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction.

- University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.

- Peña Muñoz, G. (n.d.). Grignard Reaction: Synthesis of Benzoic Acid. Scribd.

- Abdul Rahim, A. S., & Abd Hamid, S. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2).

- CHEM 106 - CSN. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube.

- Chemistry Online. (2022, October 31).

- Studylib. (2002, March 11).

- BenchChem. (n.d.).

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

- Čebular, K., Božić, B. Đ., & Stavber, S. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2235.

- Čebular, K., Božić, B. Đ., & Stavber, S. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.

- Čebular, K., Božić, B. Đ., & Stavber, S. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. PubMed.

- Google Patents. (n.d.). Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

- Organic Chemistry Portal. (n.d.).

- PubChemLite. (n.d.). 4-bromo-2-ethylbenzoic acid (C9H9BrO2).

- University of Massachusetts. (n.d.).

- PubChem. (n.d.). 4-Bromo-2-ethylbenzoic acid.

- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- Francis Academic Press. (2023).

- ResearchGate. (n.d.).

- NIST. (n.d.). Benzoic acid, 4-bromo-, ethyl ester.

- Abound. (n.d.). 4-Bromo-2-ethylbenzoic acid.

Sources

- 1. scribd.com [scribd.com]

- 2. chemistry-online.com [chemistry-online.com]

- 3. mason.gmu.edu [mason.gmu.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. studylib.net [studylib.net]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. researchgate.net [researchgate.net]

- 10. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 11. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 194487-79-1 properties and suppliers

An In-depth Technical Guide to Methyl 4-bromo-2-ethylbenzoate (CAS 194487-79-1) for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount to the discovery of novel therapeutics. Substituted benzoic acid derivatives are a cornerstone of this endeavor, providing a versatile scaffold for the synthesis of a wide array of bioactive compounds.[1] Among these, Methyl 4-bromo-2-ethylbenzoate (CAS 194487-79-1) has emerged as a strategic building block, offering a unique combination of reactive sites that can be selectively manipulated to generate diverse libraries of potential drug candidates.

This technical guide provides an in-depth exploration of the properties, synthesis, and applications of Methyl 4-bromo-2-ethylbenzoate for researchers, scientists, and drug development professionals. We will delve into the causality behind its utility in synthetic workflows and provide practical, field-proven insights into its application.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in a synthetic workflow. The key properties of Methyl 4-bromo-2-ethylbenzoate are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 194487-79-1 | |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |

| Molecular Weight | 243.10 g/mol | [2] |

| Physical Form | Liquid | |

| Purity | Typically ≥96% | |

| Storage | Sealed in a dry environment at room temperature. | |

| InChI Key | FFVNCXKOXIRVHQ-UHFFFAOYSA-N |

Expert Insight: The presence of the bromine atom and the ethyl group on the aromatic ring, ortho and para to the methyl ester, respectively, creates a unique electronic and steric environment. This substitution pattern influences the reactivity of the aromatic ring and the susceptibility of the ester to hydrolysis, providing a handle for selective chemical modifications.

Synthesis of Methyl 4-bromo-2-ethylbenzoate: A Validated Protocol

The reliable synthesis of Methyl 4-bromo-2-ethylbenzoate is crucial for its application in drug discovery programs. A common and efficient method is the Fischer esterification of 4-bromo-2-ethylbenzoic acid. This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and purification.

Experimental Protocol: Fischer Esterification

Objective: To synthesize Methyl 4-bromo-2-ethylbenzoate from 4-bromo-2-ethylbenzoic acid.

Materials:

-

4-bromo-2-ethylbenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-ethylbenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

-

Acid Catalysis: Slowly add concentrated sulfuric acid (0.1 eq) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid. Repeat until CO₂ evolution ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Discovery: A Gateway to Novel Therapeutics

The true value of Methyl 4-bromo-2-ethylbenzoate lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules. The bromine atom serves as an excellent leaving group for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents.[3] The ester group can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation.

Case Study: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4] The core structures of many PARP inhibitors feature complex heterocyclic scaffolds that can be constructed using building blocks like Methyl 4-bromo-2-ethylbenzoate.

Signaling Pathway Context: The Role of PARP in DNA Repair

Caption: The role of PARP-1 in DNA single-strand break repair and the mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination (HR)-deficient cancer cells.

Synthetic Workflow: From Building Block to Bioactive Molecule

The following diagram illustrates a generalized workflow for the synthesis of a hypothetical PARP inhibitor utilizing a brominated benzoic acid derivative as a key intermediate.

Caption: A generalized experimental workflow for the synthesis and evaluation of a library of potential PARP inhibitors starting from Methyl 4-bromo-2-ethylbenzoate.

This workflow highlights the modularity of using Methyl 4-bromo-2-ethylbenzoate. By varying the boronic acid in the Suzuki coupling and the amine in the amide coupling, a diverse library of compounds can be rapidly generated for structure-activity relationship (SAR) studies.[4]

Suppliers of CAS 194487-79-1

For researchers and drug development professionals, sourcing high-quality starting materials is critical. The following table lists some of the reputable suppliers of Methyl 4-bromo-2-ethylbenzoate.

| Supplier | Purity/Specification | Reference |

| Sigma-Aldrich | 96% | |

| BLD Pharm | HPLC ≥98.0% | [2] |

| ChemicalBook | Varies by supplier | [5] |

Note: It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Conclusion

Methyl 4-bromo-2-ethylbenzoate (CAS 194487-79-1) is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its strategic placement of functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the generation of compound libraries targeting various biological pathways. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists aiming to accelerate the development of novel therapeutics.

References

-

Crimson Publishers. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Retrieved January 20, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved January 20, 2026, from [Link]

-

NIH. (n.d.). Using Imidazo[2,1-b][6][7][8]thiadiazol Skeleton to Design and Synthesize Novel MNK Inhibitors. Retrieved January 20, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved January 20, 2026, from [Link]

-

NIH. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Retrieved January 20, 2026, from [Link]

-

PubMed. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved January 20, 2026, from [Link]

-

Shanghai XLT Pharmaceutical Co., Ltd. (n.d.). Methyl 4-bromo-2-ethylbenzoate. Retrieved January 20, 2026, from [Link]

-

NIH. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved January 20, 2026, from [Link]

-

NIH. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Retrieved January 20, 2026, from [Link]

-

SciSpace. (2021). In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate. Retrieved January 20, 2026, from [Link]

-

MDPI. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Retrieved January 20, 2026, from [Link]

Sources

- 1. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 2. 194487-79-1|Methyl 4-bromo-2-ethylbenzoate|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl 4-bromo-2-ethylbenzoate | 194487-79-1 [amp.chemicalbook.com]

- 6. Ethyl 2-Bromo-4-methylbenzoate| [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Using Imidazo[2,1-b][1,3,4]thiadiazol Skeleton to Design and Synthesize Novel MNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-bromo-2-ethylbenzoate molecular structure and IUPAC name

An In-Depth Technical Guide to Methyl 4-bromo-2-ethylbenzoate

Abstract

Methyl 4-bromo-2-ethylbenzoate is a substituted aromatic ester that serves as a critical building block in modern organic synthesis. Its unique structural arrangement, featuring a bromine atom and an ethyl group on the benzene ring, provides a versatile scaffold for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of methyl 4-bromo-2-ethylbenzoate, detailing its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications, particularly in the fields of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this important chemical intermediate.

Chemical Identity and Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and inherent properties. This section delineates the precise identity of methyl 4-bromo-2-ethylbenzoate.

IUPAC Name and Molecular Structure

The formal IUPAC name for this compound is methyl 4-bromo-2-ethylbenzoate . The structure consists of a central benzene ring substituted with four different groups: a methyl ester group at position 1, an ethyl group at position 2, and a bromine atom at position 4.

The molecular formula is C₁₀H₁₁BrO₂.[1][2] Its structure is visualized below.

Caption: Molecular structure of methyl 4-bromo-2-ethylbenzoate.

Key Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are used:

| Identifier | Value | Source |

| CAS Number | 194487-79-1 | [1][2][3][4] |

| Molecular Weight | 243.10 g/mol | [1][2] |

| Linear Formula | C₁₀H₁₁BrO₂ | [1] |

| InChI Key | FFVNCXKOXIRVHQ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Physical Form | Liquid | [1] |

| Boiling Point | 306.5 ± 30.0 °C (Predicted) | [2] |

| Density | 1.378 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | Room Temperature (Sealed in dry) | [1][2][3][4] |

Synthesis and Manufacturing

Methyl 4-bromo-2-ethylbenzoate is typically synthesized via the esterification of its corresponding carboxylic acid precursor, 4-bromo-2-ethylbenzoic acid. The Fischer esterification is a classic, reliable, and widely adopted method for this transformation.

Causality of the Synthetic Approach

The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The causality behind this choice is threefold:

-

Activation: The acid catalyst (commonly sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol).

-

Equilibrium Shift: Esterification is a reversible reaction. Using an excess of the alcohol reactant (methanol) or removing water as it is formed drives the equilibrium toward the product side, maximizing the yield of the desired ester, in accordance with Le Châtelier's principle.

-

Cost-Effectiveness: The starting materials—4-bromo-2-ethylbenzoic acid, methanol, and sulfuric acid—are readily available and relatively inexpensive, making this a scalable and economically viable route for industrial production.

Experimental Protocol: Fischer Esterification

This protocol describes a self-validating system for the synthesis of methyl 4-bromo-2-ethylbenzoate.

Materials:

-

4-bromo-2-ethylbenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-ethylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. The addition is exothermic and should be done in an ice bath to control the temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-